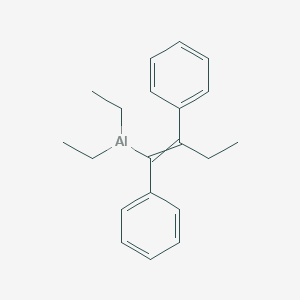
(1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane is an organoaluminum compound that features a unique structure with both phenyl and ethyl groups attached to an aluminum center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane typically involves the reaction of 1,2-diphenylbut-1-en-1-yl chloride with diethylaluminum chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the aluminum compound from reacting with moisture or oxygen. The reaction is usually performed in a solvent like toluene or hexane at low temperatures to control the reactivity of the aluminum species.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Industrial production would also require stringent control of moisture and oxygen to prevent degradation of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane can undergo various types of chemical reactions, including:
Oxidation: The aluminum center can be oxidized to form aluminum oxide species.
Reduction: The compound can act as a reducing agent in certain organic reactions.
Substitution: The phenyl or ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide derivatives, while substitution reactions can produce various substituted organoaluminum compounds.
Applications De Recherche Scientifique
(1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to study the interactions of organoaluminum compounds with biological molecules.
Industry: Used in catalysis for polymerization reactions and other industrial processes.
Mécanisme D'action
The mechanism by which (1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane exerts its effects involves the aluminum center acting as a Lewis acid. This allows the compound to coordinate with various substrates, facilitating reactions such as polymerization or bond formation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to aluminum.
Diisobutylaluminum hydride: Features two isobutyl groups and a hydride attached to aluminum.
Methylaluminoxane: A polymeric aluminum compound used in catalysis.
Uniqueness
(1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane is unique due to the presence of both phenyl and ethyl groups, which provide distinct reactivity and steric properties compared to other organoaluminum compounds. This makes it particularly useful in specific synthetic applications where such properties are advantageous.
Propriétés
Numéro CAS |
116454-43-4 |
|---|---|
Formule moléculaire |
C20H25Al |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
1,2-diphenylbut-1-enyl(diethyl)alumane |
InChI |
InChI=1S/C16H15.2C2H5.Al/c1-2-15(16-11-7-4-8-12-16)13-14-9-5-3-6-10-14;2*1-2;/h3-12H,2H2,1H3;2*1H2,2H3; |
Clé InChI |
FHPDQLZIUZAVGO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(C1=CC=CC=C1)[Al](CC)CC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


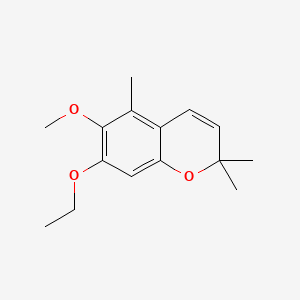
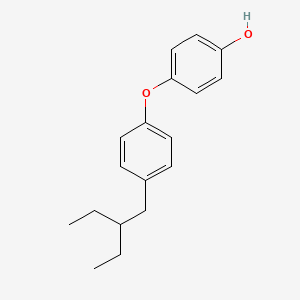
![4-{2-[4-(Dioctadecylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14287287.png)
![Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14287310.png)
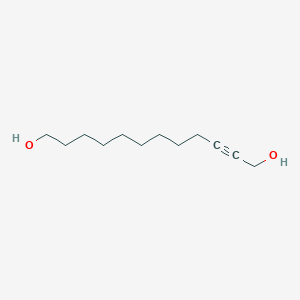
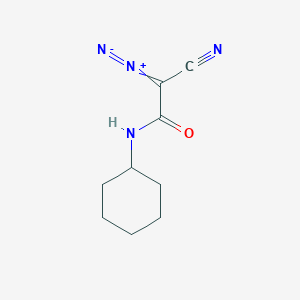
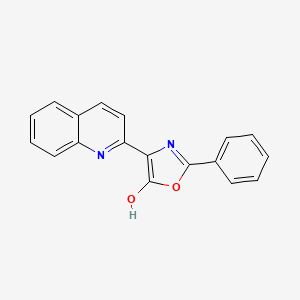
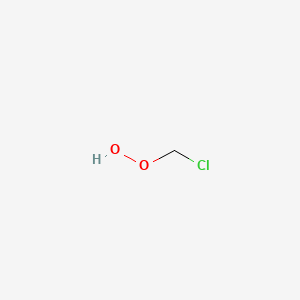
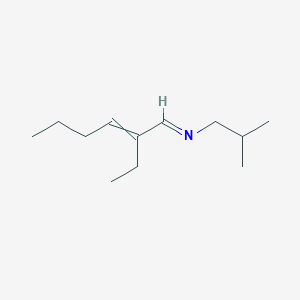
![2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol]](/img/structure/B14287358.png)

![3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate](/img/structure/B14287370.png)

![tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane](/img/structure/B14287372.png)
